S-(2,5-Dimethylbenzene)-L-cysteine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

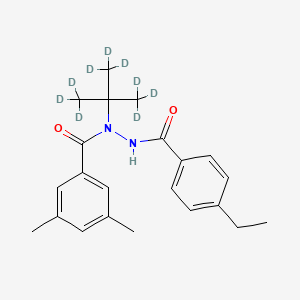

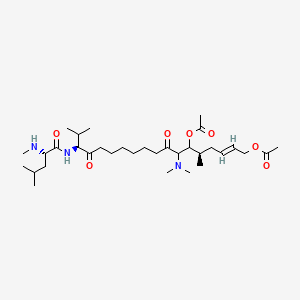

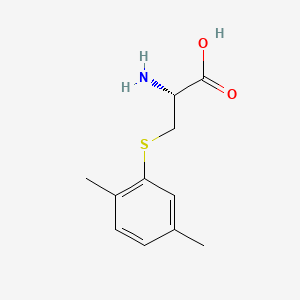

2,5-Dimethylbenzene, also known as Xylene, is a colorless, flammable liquid of great industrial value . It is derived from the substitution of two hydrogen atoms with methyl groups in a benzene ring . L-cysteine is a semi-essential proteinogenic amino acid. It’s known for its role in forming proteins in many living organisms.

Molecular Structure Analysis

The molecular structure of 2,5-Dimethylbenzene consists of a benzene ring with two methyl groups attached at the 2nd and 5th carbon atoms . L-cysteine, on the other hand, has a carboxyl group (-COOH), an amine group (-NH2), and a side chain thiol group (-SH), making it a polar and reactive molecule.Chemical Reactions Analysis

Again, while specific reactions involving “S-(2,5-Dimethylbenzene)-L-cysteine” are not available, we know that aromatic compounds like 2,5-Dimethylbenzene typically undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

2,5-Dimethylbenzene is a liquid at room temperature with a density of around 0.87 g/mL . It has a boiling point of around 140 °C .Applications De Recherche Scientifique

Metabolic Interactions and Therapeutic Efficacy

S-carboxymethyl-L-cysteine, a derivative of cysteine, demonstrates intricate interactions within metabolic pathways and has found a clinical niche in respiratory medicine. Its efficacy varies among individuals, possibly due to polymorphic influences and metabolic profiles (Mitchell & Steventon, 2012).

Role in Flavor Development

S-methyl-L-cysteine and its sulfoxide are significant in developing the aroma of Brassica and Allium vegetables when thermally degraded. These compounds, especially their sulfoxide, contribute notably to the typical aroma of these vegetables upon culinary processing (Kubec, Drhova, & Veĺišek, 1998).

Oxidation Processes in Biological Models

L-Cysteine and its esters undergo an oxidation process in dimethyl sulfoxide, which can be monitored through NMR spectroscopy. This study of cysteine-based molecular models is significant in understanding thiol group oxidation in different states (Dougherty, Singh, & Krishnan, 2017).

Antiretroviral Applications

S-Phenyl-L-cysteine, structurally similar to S-(2,5-Dimethylbenzene)-L-cysteine, shows potential as an antiretroviral and protease inhibitor for HIV. Its efficient synthesis via a chemoenzymatic method using tryptophan synthase highlights its potential in medical applications (Xu, Zhang, Gao, & Yue, 2019).

Fluorescent Detection of Amino Acids

A novel cationic conjugated polymer, poly 2,5-[3-(1,1-dimethyl-4-piperidine methylene)thiophene] chloride (PDPMT-Cl), has been developed for detecting L-Cysteine, demonstrating good sensitivity and selectivity. This method has been successfully applied in human serum and compound amino acid injections (Liu et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

(2R)-2-amino-3-(2,5-dimethylphenyl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-7-3-4-8(2)10(5-7)15-6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIJBOOOWCCQCK-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)SC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(2,5-Dimethylbenzene)-L-cysteine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

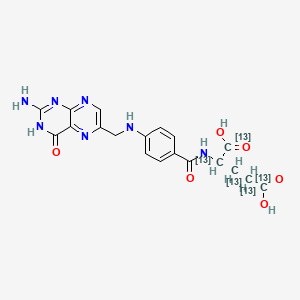

![(2S,4S)-4-(Acetylthio)-2-[(dimethylamino)carbonyl]-1-pyrrolidinecarboxylic Acid 4-Nitrobenzyl Ester-d6](/img/structure/B565600.png)